

An In-Depth Technical Guide to Iodiconazole: Chemical Structure, Properties, and Antifungal Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

lodiconazole is a potent, broad-spectrum triazole antifungal agent. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed methodologies for its synthesis and for the evaluation of its antifungal efficacy are presented, adhering to established scientific protocols. The mechanism of action, involving the inhibition of the crucial fungal enzyme lanosterol 14α -demethylase, is also detailed. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies.

Chemical Structure and Identification

lodiconazole is a synthetic triazole derivative with a complex stereochemistry that is crucial for its biological activity.

IUPAC Name: 2-(2,4-difluorophenyl)-1-[(4-iodophenyl)methyl-methylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol[1]

Molecular Formula: C₁₉H₁₉F₂IN₄O[1]

Chemical Structure:



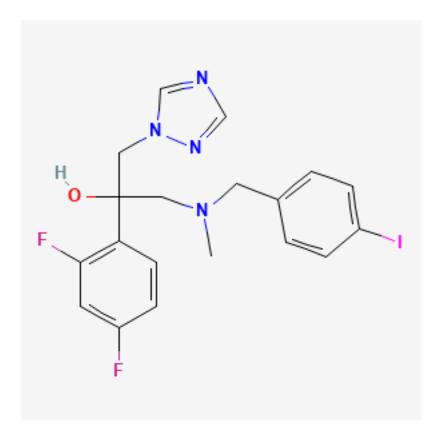


Figure 1: 2D structure of **lodiconazole**.

Physicochemical Properties

The physicochemical properties of **Iodiconazole** are essential for its formulation and delivery. The following table summarizes key computed and, where available, experimental data.

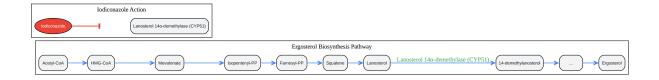
Property	Value	Reference
Molecular Weight	484.3 g/mol	[1]
Monoisotopic Mass	484.05717 Da	[1]
Topological Polar Surface Area	54.2 Ų	[1]
Melting Point	Data not available	
Solubility	Data not available	_
рКа	Data not available	_



Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other azole antifungals, **lodiconazole**'s mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α -demethylase (CYP51).[2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.

By binding to the heme iron atom in the active site of lanosterol 14α -demethylase, **lodiconazole** prevents the demethylation of lanosterol, a precursor to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α -methylated sterols in the fungal cell membrane. The altered membrane composition disrupts its fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and, in some cases, cell death.



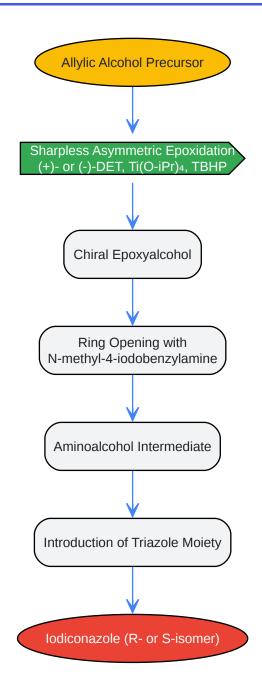
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Caption: Inhibition of the ergosterol biosynthesis pathway by **Iodiconazole**.

Experimental Protocols Asymmetric Synthesis of Iodiconazole

The synthesis of the enantiomerically pure isomers of **lodiconazole** can be achieved via a Sharpless asymmetric epoxidation as a key step.[2] The following is a generalized protocol based on this methodology.





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Caption: General workflow for the asymmetric synthesis of **lodiconazole**.

Detailed Steps:

• Sharpless Asymmetric Epoxidation: The synthesis commences with an appropriate allylic alcohol precursor. This precursor undergoes a Sharpless asymmetric epoxidation using either (+)- or (-)-diethyl tartrate (DET) as a chiral ligand, titanium(IV) isopropoxide, and tert-



butyl hydroperoxide (TBHP) as the oxidant. The choice of DET enantiomer determines the stereochemistry of the resulting chiral epoxyalcohol.

- Epoxide Ring Opening: The chiral epoxyalcohol is then subjected to a regioselective ringopening reaction with N-methyl-4-iodobenzylamine. This reaction introduces the substituted benzylamine side chain.
- Introduction of the Triazole Moiety: The final step involves the introduction of the 1,2,4-triazole ring to form the propan-2-ol backbone, yielding the desired enantiomer of lodiconazole.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal activity of **Iodiconazole** is determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Materials:

- **lodiconazole** (analytical grade)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Fungal inocula (standardized to 0.5-2.5 x 10³ CFU/mL)
- Sterile 96-well microtiter plates
- Spectrophotometer

Procedure:

 Preparation of Drug Dilutions: A stock solution of **lodiconazole** is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI-1640 medium in the 96-well plates.



- Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to achieve the final desired inoculum concentration.
- Inoculation and Incubation: Each well containing the drug dilution is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of lodiconazole at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity) compared to the drug-free growth control well.

Lanosterol 14α-Demethylase Inhibition Assay

The inhibitory activity of **lodiconazole** against lanosterol 14α -demethylase can be assessed using a cell-free enzymatic assay with recombinant fungal enzyme.

Materials:

- Recombinant fungal lanosterol 14α-demethylase (CYP51)
- Lanosterol (substrate)
- NADPH-cytochrome P450 reductase
- NADPH
- Iodiconazole
- Reaction buffer

Procedure:

- Reaction Mixture Preparation: A reaction mixture containing the reaction buffer, NADPHcytochrome P450 reductase, and varying concentrations of **lodiconazole** is prepared.
- Enzyme and Substrate Addition: The reaction is initiated by the addition of recombinant lanosterol 14α -demethylase and lanosterol.



- Incubation: The reaction mixture is incubated at 37°C for a defined period.
- Reaction Termination and Analysis: The reaction is stopped, and the product formation is quantified using methods such as HPLC or LC-MS/MS.
- IC₅₀ Determination: The concentration of **lodiconazole** that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.[3][4]

Antifungal Spectrum and Potency

Iodiconazole exhibits potent activity against a broad spectrum of pathogenic fungi, including yeasts and dermatophytes.[5] The following tables summarize the Minimum Inhibitory Concentration (MIC) values for **Iodiconazole** against key fungal pathogens.

Table 1: Antifungal Activity of **Iodiconazole** against Yeast Pathogens

Organism	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Reference
Candida albicans	Data not available	Data not available	Data not available	
Candida glabrata	Data not available	Data not available	Data not available	_
Candida parapsilosis	Data not available	Data not available	Data not available	
Cryptococcus neoformans	Data not available	Data not available	Data not available	_

Table 2: Antifungal Activity of **Iodiconazole** against Filamentous Fungi



Organism	MIC Range (μg/mL)	MIC₅₀ (μg/mL)	MIC9ο (μg/mL)	Reference
Aspergillus fumigatus	Data not available	Data not available	Data not available	
Trichophyton rubrum	Data not available	Data not available	Data not available	_
Trichophyton mentagrophytes	Data not available	Data not available	Data not available	

Conclusion

lodiconazole is a promising triazole antifungal agent with a well-defined mechanism of action and potent, broad-spectrum activity. The synthetic and analytical methods outlined in this guide provide a framework for its further investigation and development. Future research should focus on obtaining more extensive data on its physicochemical properties and in vivo efficacy to fully characterize its therapeutic potential.

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References

- 1. lodiconazole | C19H19F2IN4O | CID 11641580 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In vivo pharmacokinetics and in vitro antifungal activity of iodiconazole, a new triazole, determined by microdialysis sampling PubMed [pubmed.ncbi.nlm.nih.gov]



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